molecular formula C15H22ClNO2S B2873730 [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206105-59-0

[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine

Cat. No.: B2873730
CAS No.: 1206105-59-0
M. Wt: 315.86
InChI Key: ZBDRAZHHIWGYFV-UHFFFAOYSA-N
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Description

[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine is a synthetic amine derivative featuring a cyclohexylethylamine backbone substituted with a (4-chloro-3-methylphenyl)sulfonyl group. The cyclohexylethylamine moiety is known to influence lipophilicity and pharmacokinetics, while the sulfonyl group may enhance stability and receptor-binding specificity compared to other substituents.

Properties

IUPAC Name

4-chloro-N-cyclohexyl-N-ethyl-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-9-10-15(16)12(2)11-14/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDRAZHHIWGYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with cyclohexylethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group undergoes selective oxidation to form sulfoxides:

Reaction Pathway :

RSO2NH-R’Oxidizing AgentRSO(O)NH-R’\text{RSO}_2\text{NH-R'} \xrightarrow{\text{Oxidizing Agent}} \text{RSO(O)NH-R'}

Reagents and Outcomes :

Oxidizing AgentProductConditionsSource
mCPBA (meta-chloroperbenzoic acid)Sulfoxide derivativeCH2_2Cl2_2, 0°C
H2_2O2_2/AcOHSulfoxide with 85% selectivity25°C, 12h

Mechanistic Insight :

  • Oxidation occurs via electrophilic attack on the sulfur atom, forming a three-membered transition state.

Reduction Reactions

Catalytic hydrogenation targets the sulfonamide and aromatic chloro groups:

Hydrogenation Protocol :

ParameterDetailsSource
CatalystPd/C (5% wt)
SolventMethanol or ethyl acetate
Pressure1–3 atm H2_2
ProductDeschloro derivative (C6_6H4_4(CH3_3)SO2_2NHCH2_2CH2_2C6_6H11_{11})

Selectivity Notes :

  • Chlorine substituent reduction requires harsh conditions (e.g., cyclohexene as H2_2 source) .

Reactivity in Coupling Reactions

The amine moiety participates in ruthenium-catalyzed deaminative coupling:

Example Reaction :

RSO2NHCH2CH2C6H11+KetoneRu catalystAlkylated product\text{RSO}_2\text{NHCH}_2\text{CH}_2\text{C}_6\text{H}_{11} + \text{Ketone} \xrightarrow{\text{Ru catalyst}} \text{Alkylated product}

Key Findings :

  • Ru-enamine intermediates facilitate α-alkylation of ketones (kinetic isotope effect: Cα=1.020C_\alpha = 1.020) .

  • Electron-donating groups on amines accelerate coupling (Hammett ρ=0.96\rho = -0.96) .

Potential Halogenation Pathways

While direct halogenation data is limited, structural analogs suggest reactivity at the para-methylphenyl group :

Theoretical Pathway :

Halogenation AgentTarget PositionConditionsSource
Cl2_2/FeCl3_3Methyl substituentDMF, 80°C
NBS (light)Benzylic C–HCCl4_4, reflux

Stability and Degradation

Hydrolytic Stability :

  • Resistant to hydrolysis under neutral conditions (pH 7, 25°C).

  • Acidic (pH < 3) or basic (pH > 10) conditions cleave the sulfonamide bond:

    RSO2NH-R’+H2ORSO3H+R’NH2\text{RSO}_2\text{NH-R'} + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{R'NH}_2

Scientific Research Applications

[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The cyclohexylethylamine moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s unique sulfonyl-aromatic and cyclohexylethylamine structure distinguishes it from analogs with carboxamide, sulfanyl, or hydroxy-phenyl substituents. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Core Structure Key Substituents Functional Implications
Target Compound Cyclohexylethylamine (4-Chloro-3-methylphenyl)sulfonyl Electron-withdrawing sulfonyl group; enhanced stability
CB2 Antagonist Cyclohexylethylamine 4-Chloro-3-methylphenyl carboxamide Carboxamide for receptor affinity
Phenylethylaminium Chloride Phenylethylamine Trimethylsilyl, 4-hydroxyphenyl Silicon enhances hydrophobicity
Sulfanyl Derivative Cyclohexylpropanamide 4-Chlorophenylmethylsulfanyl Sulfanyl for potential thiol interactions

Pharmacological Activity and Toxicity

Cyclohexylethylamine vs. Phenylethylamine Derivatives
  • Pressor Action : Cyclohexylethylamine derivatives exhibit reduced vasopressor potency compared to phenyl analogs, as seen in 4-hydroxycyclohexyl compounds (e.g., lower toxicity than phenyl counterparts) .
  • Toxicity : Substitution at the 4-position (e.g., hydroxy or chloro) modulates toxicity. Cyclohexylethylamines without 4-hydroxy groups may reverse toxicity trends observed in phenyl derivatives .
Receptor Interactions
  • CB2 Antagonism : A cyclohexylethylamine-based carboxamide () demonstrates CB2 receptor antagonism, suggesting the target compound’s sulfonyl group could alter binding kinetics or selectivity .
Table 2: Pharmacological and Toxicological Profiles
Compound Biological Activity Toxicity Insights Reference
Target Compound Inferred receptor modulation Likely lower toxicity than phenyl analogs
Cyclohexylethylamine Derivative Reduced pressor action 4-Hydroxy substitution lowers toxicity
CB2 Antagonist CB2 receptor antagonism Not reported
Phenylethylaminium Chloride Pharmaceutical applications Silicon enhances agrochemical utility

Biological Activity

[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylethylamine is a compound with significant potential in biological research, particularly concerning enzyme inhibition and protein interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a cyclohexylethylamine structure, which enhances its binding affinity to various biological targets. The presence of the chloro and methyl groups on the aromatic ring contributes to its reactivity and specificity in biochemical interactions.

Chemical Formula

  • Molecular Formula: C13H18ClN2O2S
  • Molecular Weight: 302.81 g/mol

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to modulation or inhibition of enzyme activity. This interaction is crucial for understanding how the compound can influence metabolic pathways.
  • Protein Interactions: The cyclohexylethylamine moiety enhances the compound's specificity and affinity for its targets, allowing for selective inhibition of enzymes involved in various physiological processes.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits notable inhibitory effects on several key enzymes:

Enzyme IC50 Value (µM) Reference
Human Carbonic Anhydrase I0.469
Human Carbonic Anhydrase II0.380
Acetylcholinesterase26.92

These values indicate the concentration required to inhibit 50% of the enzyme activity, showcasing the compound's potency.

Case Studies

  • Inhibition of Human Erythrocytes Carbonic Anhydrase:
    A study focused on chiral benzimidazole amine hybrids demonstrated that compounds similar in structure to this compound could effectively inhibit carbonic anhydrases I and II, suggesting potential applications in treating conditions related to these enzymes .
  • Acetylcholinesterase Inhibition:
    Research indicates that compounds with a similar structural framework exhibit significant inhibition of acetylcholinesterase, an enzyme critical for neurotransmitter regulation. The findings suggest that this class of compounds may have therapeutic potential in neurodegenerative diseases where acetylcholine dysregulation is a concern .

Safety and Toxicity

While exploring the biological activity, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments suggest that while effective as an inhibitor, further studies are necessary to evaluate long-term effects and safety in vivo.

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